An In-depth Technical Guide to Dimethyl-(2-piperidin-4-yl-ethyl)-amine: Properties, Synthesis, and Analytical Considerations
An In-depth Technical Guide to Dimethyl-(2-piperidin-4-yl-ethyl)-amine: Properties, Synthesis, and Analytical Considerations
This technical guide provides a comprehensive overview of the fundamental properties of Dimethyl-(2-piperidin-4-yl-ethyl)-amine, a piperidine-containing diamine of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical characteristics, potential synthetic routes, and analytical methodologies. Given its structural motifs, this compound serves as a valuable building block and a subject for further pharmacological exploration.
Molecular Profile and Physicochemical Properties
Dimethyl-(2-piperidin-4-yl-ethyl)-amine, also known as N,N-dimethyl-2-(piperidin-4-yl)ethanamine, is a disubstituted piperidine derivative. The molecule incorporates a secondary amine within the piperidine ring and a tertiary amine in the ethyl side chain, bestowing upon it distinct basic properties and potential for diverse chemical interactions.
Key Identifiers and Properties:
| Property | Value | Source |
| IUPAC Name | N,N-dimethyl-2-(piperidin-4-yl)ethanamine | N/A |
| CAS Number | 102308-48-5 | [1][2][3] |
| Molecular Formula | C₉H₂₀N₂ | [1][3] |
| Molecular Weight | 156.27 g/mol | [1] |
| Boiling Point | 103-107 °C at 17 Torr | [1] |
| Predicted logP | 1.26650 | [4] |
| Polar Surface Area (PSA) | 15.27 Ų | [4] |
| Dihydrochloride Salt CAS | 102308-92-9 | [5] |
| Dihydrochloride Mol. Weight | 229.19 g/mol | [5] |
Note: Some physicochemical properties like logP and PSA are based on computational predictions and should be experimentally verified.
Synthesis Strategies: A Mechanistic Perspective
While a specific, detailed synthesis protocol for Dimethyl-(2-piperidin-4-yl-ethyl)-amine is not extensively documented in readily available literature, a logical and efficient synthetic route can be devised based on established methodologies for similar piperidine derivatives. The most common and versatile approach is reductive amination.
A plausible synthetic pathway would start from 4-piperidineethanol. The hydroxyl group can be converted to a better leaving group, such as a tosylate or mesylate, or converted to a halide. Subsequent reaction with dimethylamine would yield the target compound.
An alternative and often preferred strategy involves a two-step process starting from 4-pyridineethanol.
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Hydrogenation of the Pyridine Ring: The pyridine ring can be reduced to a piperidine ring using catalytic hydrogenation (e.g., H₂ gas with a Platinum or Palladium catalyst). This is a standard and high-yielding transformation.
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Conversion of the Alcohol and Amination: The resulting 4-piperidineethanol can then be subjected to the same sequence as above: activation of the hydroxyl group followed by nucleophilic substitution with dimethylamine.
A more convergent approach would be the reductive amination of a suitable piperidin-4-yl acetaldehyde derivative with dimethylamine. However, the stability of the starting aldehyde can be a concern.
Below is a generalized workflow for a potential synthesis:
Caption: Plausible synthetic routes to Dimethyl-(2-piperidin-4-yl-ethyl)-amine.
Pharmacological Considerations and Potential Applications
The piperidine moiety is a common scaffold in a vast number of biologically active compounds and approved drugs. Its presence often imparts favorable pharmacokinetic properties and provides a rigid framework for orienting functional groups toward biological targets.
Given its structure, Dimethyl-(2-piperidin-4-yl-ethyl)-amine could be investigated for a range of pharmacological activities. The dimethylaminoethyl group is a feature in many histamine H1 receptor antagonists and some antipsychotic drugs. Furthermore, substituted piperidines are known to interact with opioid, muscarinic, and various other GPCRs.
The true pharmacological profile of this specific compound remains to be elucidated through systematic screening and in vitro/in vivo studies. Its primary current value is likely as a synthetic intermediate for the construction of more complex molecules in drug discovery programs.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of Dimethyl-(2-piperidin-4-yl-ethyl)-amine. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, typically in the upfield region (around 1.2-3.0 ppm). The protons on the carbons adjacent to the nitrogen atoms will be deshielded and appear further downfield. The ethyl chain protons will present as two distinct multiplets, and the N,N-dimethyl group will give a sharp singlet, likely around 2.2-2.5 ppm.
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¹³C NMR: The carbon spectrum will show distinct signals for the non-equivalent carbons of the piperidine ring, the two carbons of the ethyl chain, and a signal for the N,N-dimethyl carbons.
Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive mode is the ideal technique for analyzing this compound. The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 157.17. The dihydrochloride salt would show the same parent ion.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a suitable method for purity assessment.
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Column: A C18 stationary phase is generally effective for compounds of this polarity.
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Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is recommended.
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Detection: As the molecule lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-220 nm) may be possible. However, more universal detectors such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (LC-MS) would provide better sensitivity and selectivity.
Caption: A typical analytical workflow for compound characterization.
Safety, Handling, and Storage
Hazard Identification
Dimethyl-(2-piperidin-4-yl-ethyl)-amine is classified as an irritant[1]. As with all amine-containing compounds, it should be handled with care, as it can be corrosive and harmful upon inhalation, ingestion, or skin contact. The dihydrochloride salt may present a lower vapor pressure but should still be handled with appropriate precautions.
Recommended Handling Procedures
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid creating dust or aerosols.
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Have an emergency eyewash station and safety shower readily accessible.
Storage
The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
Dimethyl-(2-piperidin-4-yl-ethyl)-amine is a diamine with physicochemical properties that make it a versatile building block in organic synthesis and medicinal chemistry. While specific biological activity data is scarce, its structural features suggest potential for interaction with various biological targets. The synthesis can be approached through standard, reliable methods like reductive amination, and its characterization relies on a combination of NMR, MS, and HPLC. As with any chemical reagent, proper safety and handling procedures are paramount. This guide provides a foundational understanding for researchers looking to work with or further investigate this interesting piperidine derivative.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 102308-48-5 Cas No. | Dimethyl-(2-piperidin-4-yl-ethyl)-amine | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY | Chemical Journal of Kazakhstan [chemjournal.kz]
- 5. Dimethyl-(2-piperidin-4-yl-ethyl)amine dihydrochloride [cymitquimica.com]
